molecular formula C30H38O15 B14095363 (2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B14095363
M. Wt: 638.6 g/mol
InChI Key: WKQLGHCWJNLUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cistanoside C is a phenylethanoid glycoside compound primarily isolated from the plant Cistanche deserticola, which is known for its medicinal properties. This compound is part of a larger group of phenylethanoid glycosides that are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cistanoside C involves the extraction from the dried succulent stems of Cistanche deserticola. The extraction process typically uses solvents such as methanol or ethanol. The plant material is soaked in the solvent, followed by ultrasonication to enhance the extraction efficiency . The extract is then subjected to chromatographic techniques to isolate and purify Cistanoside C.

Industrial Production Methods

Industrial production of Cistanoside C follows similar extraction methods but on a larger scale. The use of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are common in the purification process to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Cistanoside C undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Cistanoside C can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

Cistanoside C has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38O15/c1-14-23(36)24(37)25(38)30(42-14)45-28-26(39)29(41-10-9-16-4-7-20(40-2)19(34)12-16)43-21(13-31)27(28)44-22(35)8-5-15-3-6-17(32)18(33)11-15/h3-8,11-12,14,21,23-34,36-39H,9-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQLGHCWJNLUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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